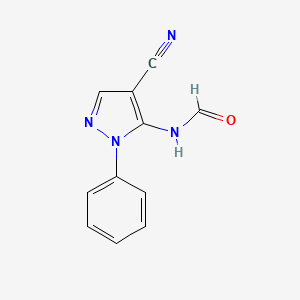
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” is a compound that has been studied for its insecticidal activities . It is one of a series of novel diphenyl-1H-pyrazole derivatives with a cyano substituent .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Para-substituted acetophenone interacts with phenylhydrazine hydrochloride and couples with sodium acetate in anhydrous ethanol to form 1-phenyl-2-(1-phenylethylidene) hydrazine . This is then dissolved in a cold mixed solution of DMF and POCl3, stirred at 50-60°C for 5 hours . The resulting mixture is poured into ice-cold water, a saturated solution of sodium hydroxide is added to neutralize the mixture, and the solid precipitate is filtered, washed with water, dried, and recrystallized from ethanol to give the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide” have been described in the Synthesis Analysis section. The reactions involve interactions between para-substituted acetophenone, phenylhydrazine hydrochloride, sodium acetate, DMF, and POCl3 .Aplicaciones Científicas De Investigación
Novel Synthesis Methods
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide and related compounds have been a focus in the field of organic chemistry for their unique properties and potential applications. For instance, Chang et al. (2013) reported on the selective synthesis of pyrazolo[3,4-d]pyrimidine derivatives from N-1-substituted-aminopyrazoles using novel Vilsmeier-type reagents. This study highlights an innovative approach to synthesizing complex pyrazole-based structures, which could be useful in various scientific applications (Chang et al., 2013).
Structural Analysis and Properties
Salazar et al. (1993) conducted a detailed study on the molecular structures of N-(pyrazol-1-yl) formamide and related compounds using X-ray crystallography and dynamic NMR spectroscopy. This research provides valuable insights into the structural aspects of these compounds, which is crucial for understanding their chemical behavior and potential applications (Salazar et al., 1993).
Chemical Reactions and Derivatives
Khutova et al. (2013) explored the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride, leading to various pyrazole derivatives. This study demonstrates the reactivity of pyrazole-based compounds and their potential in synthesizing diverse chemical structures (Khutova et al., 2013).
Application in Antiproliferative Agents
The potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment has been investigated. For example, Huang et al. (2012) developed an efficient one-pot methodology for synthesizing these compounds and evaluated their antiproliferative effects against cancer cells. Their findings suggest that these compounds could be promising in the development of new anticancer therapies (Huang et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-cyano-2-phenylpyrazol-3-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c12-6-9-7-14-15(11(9)13-8-16)10-4-2-1-3-5-10/h1-5,7-8H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAIGKBCYWGET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

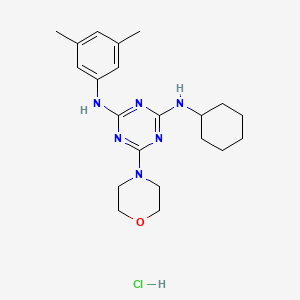
![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2637129.png)
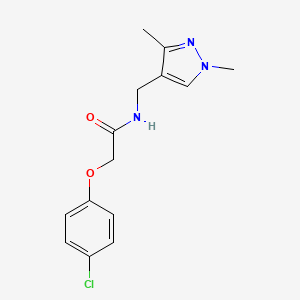
![3-cyclopentyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2637135.png)
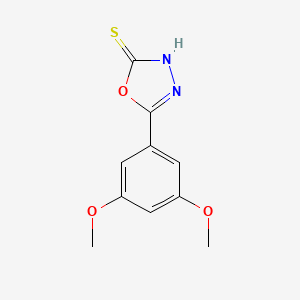
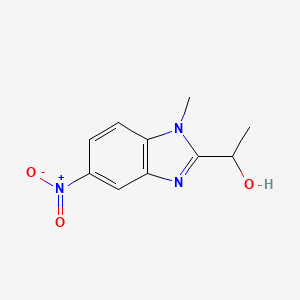
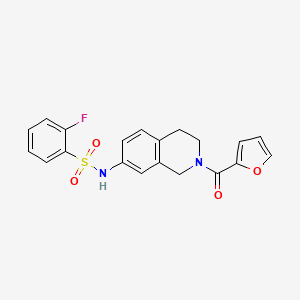
![N-(2-fluorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2637140.png)
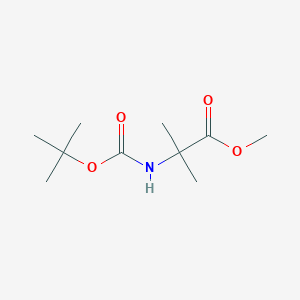
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2637145.png)
![3-nitro-N-phenyl-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]benzenesulfonamide](/img/structure/B2637146.png)
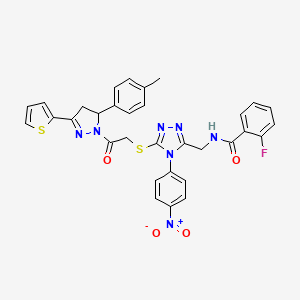
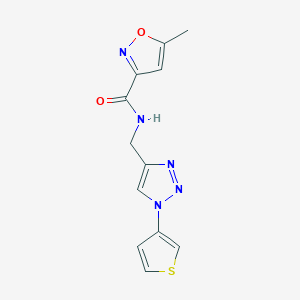
![N-(6-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2637150.png)